3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
The compound “3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, one of which is a pyrimidine . The 2-methoxyethyl group attached to the quinazolinone core could potentially influence the compound’s solubility and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with a 2-methoxyethyl group attached. The presence of the thioxo group (a sulfur atom double-bonded to a carbon atom) at the 2-position of the quinazolinone core could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. The quinazolinone core, the thioxo group, and the 2-methoxyethyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinazolinone core, the thioxo group, and the 2-methoxyethyl group could potentially influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
- Application Summary : This polymer is thermoresponsive, exhibiting a lower critical solution temperature (LCST)–type phase transition . It has potential applications in smart materials.
- Methods of Application : The polymer was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
- Results : The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions .
- Application Summary : PMEA is a US FDA-approved biocompatible polymer. It has potential applications in the construction of artificial small-diameter blood vessels .
- Methods of Application : The interaction behavior of human umbilical vein endothelial cells (HUVECs) and platelets with PMEA-analogous polymers was investigated .
- Results : Endothelial cells can attach and spread on the PMEA surface with strong adhesion strength compared to other analogous polymers .
Poly(N,N-bis(2-methoxyethyl)acrylamide)
Poly(2-methoxyethyl acrylate) (PMEA)
- Benzoylated Products
- Application Summary : Benzoylated products are often used in organic synthesis .
- Methods of Application : These products can be synthesized by the benzoylation of substituted phenols under low temperature. These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .
- Results : The synthesis resulted in the production of hydroxy benzophenones .
- Benzoylated Products
- Application Summary : Benzoylated products are often used in organic synthesis .
- Methods of Application : These products can be synthesized by the benzoylation of substituted phenols under low temperature. These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .
- Results : The synthesis resulted in the production of hydroxy benzophenones .
Future Directions
The study of quinazolinone derivatives is an active area of research due to their potential biological activities. Future research on this compound could involve investigating its potential biological activities, studying its reactivity and interactions with other molecules, and optimizing its synthesis .
properties
IUPAC Name |
3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-15-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)16/h2-5H,6-7H2,1H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPDJZFIKZJXCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
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